molecular formula C35H72 B13957389 Eicosane, 10-heptyl-10-octyl- CAS No. 55470-98-9

Eicosane, 10-heptyl-10-octyl-

Cat. No.: B13957389
CAS No.: 55470-98-9
M. Wt: 492.9 g/mol
InChI Key: FEIFRHBKEQKLTC-UHFFFAOYSA-N
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Description

10-Heptyl-10-octylicosane is a saturated hydrocarbon with the molecular formula C35H72. It belongs to the class of alkanes and is characterized by its long carbon chain structure. This compound is also known by its systematic name, 10-n-Heptyl-10-n-octyleicosane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Heptyl-10-octylicosane typically involves the coupling of heptyl and octyl groups to a central eicosane backbone. This can be achieved through various organic synthesis techniques, including:

    Grignard Reaction: This involves the reaction of heptyl and octyl magnesium bromides with eicosane in the presence of a catalyst.

    Friedel-Crafts Alkylation: This method uses an alkyl halide and a Lewis acid catalyst to introduce the heptyl and octyl groups onto the eicosane backbone.

Industrial Production Methods: Industrial production of 10-Heptyl-10-octylicosane may involve large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 10-Heptyl-10-octylicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: Although already fully saturated, reduction reactions can be used to remove any functional groups introduced during synthesis.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Removal of functional groups.

    Substitution: Halogenated alkanes.

Scientific Research Applications

10-Heptyl-10-octylicosane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Heptyl-10-octylicosane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows for extensive van der Waals interactions, stabilizing its incorporation into hydrophobic environments .

Comparison with Similar Compounds

    Eicosane: A shorter-chain alkane with similar hydrophobic properties.

    Hexacosane: Another long-chain alkane, differing in the length of the carbon chain.

    Octacosane: Similar in structure but with a longer carbon chain.

Uniqueness: 10-Heptyl-10-octylicosane is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its specific structure allows for unique interactions in both chemical and biological systems .

Properties

CAS No.

55470-98-9

Molecular Formula

C35H72

Molecular Weight

492.9 g/mol

IUPAC Name

10-heptyl-10-octylicosane

InChI

InChI=1S/C35H72/c1-5-9-13-17-20-22-26-30-34-35(31-27-23-16-12-8-4,32-28-24-19-15-11-7-3)33-29-25-21-18-14-10-6-2/h5-34H2,1-4H3

InChI Key

FEIFRHBKEQKLTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCC)(CCCCCCCC)CCCCCCCCC

Origin of Product

United States

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